![molecular formula C19H21N5OS B2941620 N-cyclohexyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894062-03-4](/img/structure/B2941620.png)
N-cyclohexyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
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Overview
Description
“N-cyclohexyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide” is a complex organic compound that belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group . The 1,2,4-triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .
Molecular Structure Analysis
The molecular structure of “N-cyclohexyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide” is characterized by a 1,2,4-triazole ring substituted by a phenyl group . The 1,2,4-triazole ring is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The position of the nitrogen atom in the five-membered ring leads to two possible isomers of triazole .Scientific Research Applications
Anticancer Activity
Compounds in this family have shown promising anticancer activity . They have been screened for their cytotoxicity against various cancer cell lines . The exact mechanism of action and the specific types of cancer they are most effective against are areas of ongoing research.
Antimicrobial Activity
These compounds have demonstrated significant antimicrobial activity . They have been tested against different pathogenic organisms and have shown both antibacterial and antifungal activities .
Analgesic and Anti-inflammatory Activity
The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine compounds have been found to possess analgesic and anti-inflammatory properties . This suggests potential use in the treatment of conditions involving pain and inflammation.
Antioxidant Activity
These compounds have also shown antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antiviral Activity
Some compounds in this family have shown promising antiviral activity . They have been subjected to antiviral screening using plaque-reduction assay .
Enzyme Inhibition
These compounds have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . Enzyme inhibitors are often used in the treatment of diseases.
Antitubercular Agents
The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine compounds have shown activity as antitubercular agents . Tuberculosis is a serious infectious disease that affects the lungs.
Drug Design and Development
The structure–activity relationship of these compounds has profound importance in drug design, discovery, and development . In silico pharmacokinetic and molecular modeling studies have also been summarized .
Mechanism of Action
Target of Action
The primary target of N-cyclohexyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is the Serine/threonine-protein kinase pim-1 . This enzyme plays a crucial role in cell cycle progression, apoptosis, and transcription .
Mode of Action
The compound interacts with its target, the Serine/threonine-protein kinase pim-1, by binding to its active site . This interaction can lead to changes in the enzyme’s activity, potentially altering cellular processes such as cell cycle progression and apoptosis .
Biochemical Pathways
Given its target, it is likely involved in pathways related to cell cycle progression and apoptosis . The compound’s interaction with its target could lead to downstream effects on these pathways, potentially influencing cell growth and survival .
Pharmacokinetics
These properties would impact the compound’s bioavailability, determining how much of the compound reaches its target in the body .
Result of Action
Given its target, it is likely that the compound could influence cell cycle progression and apoptosis . This could potentially lead to effects on cell growth and survival .
properties
IUPAC Name |
N-cyclohexyl-2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c25-18(20-15-9-5-2-6-10-15)13-26-19-22-21-17-12-11-16(23-24(17)19)14-7-3-1-4-8-14/h1,3-4,7-8,11-12,15H,2,5-6,9-10,13H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYVVQNDZIZEGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide |
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